molecular formula C7H5FN4O2 B12445134 3-Fluoro-5-nitrobenzylazide

3-Fluoro-5-nitrobenzylazide

Cat. No.: B12445134
M. Wt: 196.14 g/mol
InChI Key: SKPFQYRKBWBTOJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzylazide is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and an azide group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-nitrobenzylazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and azidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of these processes .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzylazide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group can react with nucleophiles, leading to the formation of various substituted products. Additionally, the azide group can participate in cycloaddition reactions, forming triazole derivatives that may interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-nitrobenzylazide is unique due to the presence of both a nitro group and an azide group on the benzyl moiety.

Properties

Molecular Formula

C7H5FN4O2

Molecular Weight

196.14 g/mol

IUPAC Name

1-(azidomethyl)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2

InChI Key

SKPFQYRKBWBTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-]

Origin of Product

United States

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